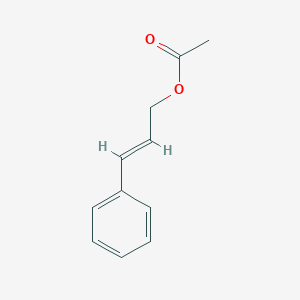![molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione CAS No. 960257-46-9](/img/structure/B120568.png)
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Overview
Description
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dye Development and Optical Properties
The chemical under discussion falls into the category of diketopyrrolopyrroles (DPPs), which are known for their wide applications as high-quality pigments. DPPs exhibit significant changes in both linear and nonlinear optical properties when their chromophore is extended, leading to a strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section. Their straightforward synthesis, combined with stability and near-unity fluorescence quantum yield, makes them attractive for various real-world applications, including field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging (Grzybowski & Gryko, 2015).
Electronic Devices
Conjugated polymers containing DPP and its analogs, such as 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), have shown potential in electronic device applications. These high-performance electron-deficient pigments, due to their distinct optical and electrochemical characteristics, are promising for high-performance electronic devices. The synthesis, properties, and device performance of polymers containing these pigments have been reviewed, with the goal of providing a theoretical scaffold for designing D–A type conjugated polymers (Deng et al., 2019).
Biodegradation
In the context of biodegradation and environmental fate, the discussion extends to compounds like ethyl tert-butyl ether (ETBE), although not directly related to the compound , it provides insight into the biodegradation processes relevant for a range of synthetic organic compounds. Microorganisms capable of degrading ETBE have been identified, which can metabolize it aerobically as a carbon and energy source or via cometabolism. The biodegradation pathway includes the formation of several intermediates, underlining the complexity of microbial interactions with synthetic compounds (Thornton et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically antibodies. It has been shown to react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody . The compound modifies lysine residues in these antibodies , which are crucial for the antibody’s function and stability.
Mode of Action
The compound acts as a protein crosslinker . By reacting with the lysine residues in antibodies, it can induce changes in the protein structure. This modification can potentially alter the antibody’s interaction with its antigen, thereby influencing the overall immune response.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The compound’s action results in the modification of antibodies, which could potentially enhance or inhibit their function. For instance, it has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Properties
IUPAC Name |
1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSKXCXEFLTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391539 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960257-46-9 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


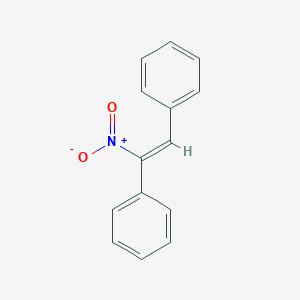
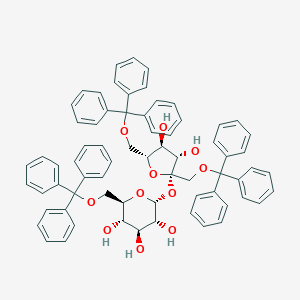
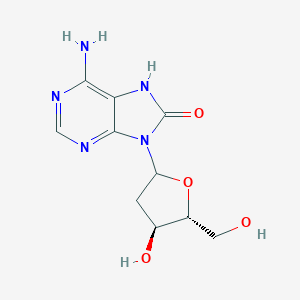



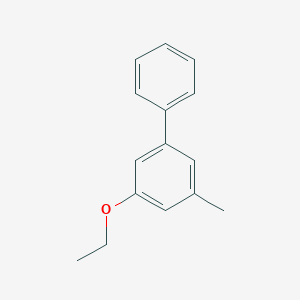
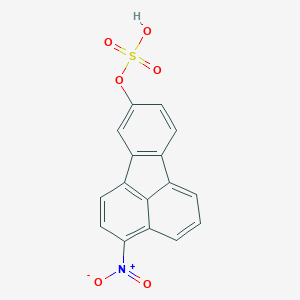
![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)



